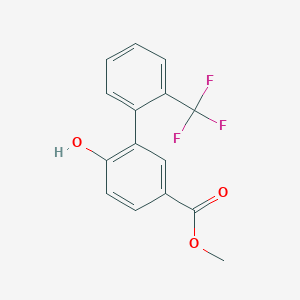

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-hydroxy-3-[2-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-14(20)9-6-7-13(19)11(8-9)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQTSSVBSJEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound can significantly affect its reactivity. The presence of the trifluoromethyl group can enhance the compound’s ability to form carbon-carbon bonds, a key step in many biochemical reactions.

Biological Activity

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester (CAS Number: 1261549-79-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the molecular formula and features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. Its structure is depicted below:

Chemical Structure

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of biphenyl carboxylic acids have been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage. The DPPH radical scavenging assay demonstrated that such compounds can significantly reduce oxidative stress in vitro .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. In particular, it has shown potential as an inhibitor of ADAMTS7, an enzyme implicated in cardiovascular diseases. Studies reveal that this compound selectively inhibits ADAMTS7 with an IC50 value of approximately 9 nM, showcasing its potential for therapeutic applications in atherosclerosis management .

Cytotoxicity

In cellular assays, related biphenyl derivatives have exhibited selective cytotoxicity against cancer cell lines. For example, compounds structurally similar to this compound have been tested against various tumorigenic cell lines, showing promising results in reducing cell viability .

Study 1: In Vitro Antioxidant Activity

A study conducted on methyl esters of biphenyl carboxylic acids demonstrated their ability to protect against oxidative stress in human cell lines. The results indicated a dose-dependent increase in antioxidant activity, with the most potent compounds exhibiting over 70% scavenging activity at higher concentrations .

Study 2: Cardiovascular Implications

In a study focusing on the role of ADAMTS7 in cardiovascular disease progression, this compound was shown to inhibit this enzyme effectively. The research highlighted its selectivity over other metalloproteinases, suggesting a lower risk of side effects compared to less selective inhibitors .

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester has shown promise in the development of pharmaceuticals due to its unique chemical structure. Potential applications include:

- Anticancer Agents: Research indicates that compounds with a biphenyl structure can inhibit cancer cell proliferation. Studies are exploring the modifications of this compound to enhance its efficacy against various cancer types.

- Anti-inflammatory Properties: The hydroxyl group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Materials Science

The compound's properties make it suitable for various applications in materials science:

- Polymer Additives: Its ability to modify polymer properties is being investigated, particularly in enhancing thermal stability and mechanical strength of polymer matrices.

- Fluorinated Materials: The trifluoromethyl group imparts unique properties to materials, such as improved chemical resistance and lower surface energy, which are valuable in coatings and surface treatments.

Environmental Studies

The environmental impact of chemicals is a growing concern. This compound is being studied for:

- Pesticide Development: Its structural features may allow it to act as a bioactive agent against pests while minimizing environmental impact compared to traditional pesticides.

- Pollution Control: Research is ongoing into its potential use in remediation technologies, particularly for removing contaminants from water sources.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds for further development.

Case Study 2: Polymer Enhancement

A research team at a leading materials science institute investigated the use of this compound as an additive in polycarbonate composites. Their findings showed that incorporating this compound improved the thermal stability and impact resistance of the material, making it suitable for high-performance applications.

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Materials Science | Polymer additives | Enhanced thermal stability and mechanical strength |

| Environmental Studies | Pesticide development | Potential bioactive agent with reduced environmental impact |

| Environmental Remediation | Contaminant removal | Investigated effectiveness in water purification |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester with structurally related compounds identified in the evidence.

Physicochemical Properties

- Lipophilicity (logP): The biphenyl derivative’s logP is likely higher than Fluazifop butyl (phenoxypropanoic acid) due to its aromatic biphenyl core but lower than pyridine/thienopyridine analogs due to the hydroxyl group .

- Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 3-chloro-6-trifluoromethyl-pyridine-2-carboxylate .

- Stability: The trifluoromethyl group generally enhances resistance to metabolic degradation, as seen in Fluazifop butyl . However, the hydroxyl group may increase susceptibility to oxidation compared to fully substituted esters .

Structure-Activity Relationships (SAR)

- Biphenyl vs. Heterocyclic Cores: Biphenyl systems offer planar rigidity for target binding, whereas pyridine/thienopyridine cores provide electronic diversity for interaction with enzymes .

Preparation Methods

Protection and Functionalization of Phenolic Hydroxyl Group

A key step in the synthesis is protecting the phenolic hydroxyl group to prevent unwanted side reactions during coupling or halogenation. One method uses benzyl bromide to protect the hydroxyl group as a benzyl ether. For example, 2-nitro-6-bromophenol is reacted with benzyl bromide and potassium carbonate in tetrahydrofuran (THF) or acetonitrile under reflux to yield 2-benzyl-oxy-1-bromo-3-nitrobenzene with high yields (~95-98%). This protection step is critical for subsequent cross-coupling or substitution reactions.

Formation of Biphenyl Core via Suzuki Coupling

The biphenyl structure is commonly assembled via palladium-catalyzed Suzuki coupling between appropriately substituted aryl halides and aryl boronic acids. This reaction allows for the selective formation of the 1,1'-biphenyl bond with control over substitution patterns on both rings. For example, bromophenyl derivatives bearing trifluoromethyl groups can be coupled with hydroxy-substituted phenyl boronic acids under standard Suzuki conditions (Pd catalyst, base, solvent) to yield the biphenyl intermediate.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2' position can be introduced either via the use of trifluoromethyl-substituted aryl halides in the Suzuki coupling or by direct trifluoromethylation of the biphenyl intermediate using electrophilic trifluoromethylation reagents. The former is more common for regioselectivity and synthetic efficiency.

Carbonylation to Install Carboxylic Acid or Ester Group

A notable method for installing the carboxylic acid methyl ester at the 3-position involves carbonylation of hydroxy aromatic halides in the presence of a reactive alcohol solvent (e.g., methanol) and a Group VIII metal catalyst (such as palladium complexes). For example, 6-bromo-2-naphthol can be carbonylated under CO atmosphere in the presence of methanol and Pd catalyst to yield the corresponding methyl ester of 6-hydroxy-2-naphthoic acid. This strategy can be adapted for biphenyl systems to form the methyl ester at the desired position.

Deprotection and Final Functional Group Adjustments

After coupling and carbonylation steps, the benzyl protecting group on the hydroxyl can be removed by hydrogenolysis or other standard deprotection methods to yield the free phenolic hydroxyl group. Final purification steps involve recrystallization or chromatographic methods to isolate the pure 6-hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester.

Summary of Key Reaction Conditions and Yields

Research Findings and Analytical Data

- The protection of phenolic hydroxyl groups by benzylation is highly efficient, yielding protected intermediates suitable for cross-coupling without phenol interference.

- Suzuki coupling reactions are well-established for biphenyl synthesis, with yields depending on catalyst and substrate purity.

- Carbonylation under CO atmosphere with Pd catalysts is a mild and effective method to introduce carboxylic acid methyl esters on aromatic systems, adaptable to biphenyl compounds.

- The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing lipophilicity and potentially affecting biological activity.

- Spectroscopic characterization (1H NMR, ESI-MS) confirms the structure and purity of intermediates and final products.

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester?

- Methodological Answer : A typical synthesis involves esterification of the carboxylic acid precursor with methanol under acidic catalysis, followed by hydroxyl group protection/deprotection steps. For example, analogous procedures in patent literature use methyl esterification via coupling reagents (e.g., DCC/DMAP) and HPLC purification . Multi-step sequences may include:

- Step 1 : Condensation of trifluoromethyl-substituted aryl halides with phenolic intermediates under Suzuki-Miyaura coupling conditions.

- Step 2 : Esterification using methyl chloroformate or methanol/H₂SO₄.

Reference Example 1-1 in EP 4374877 demonstrates similar protocols for trifluoromethyl-containing esters, with LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 min) for validation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 531 observed in patent data) and purity (HPLC retention time 0.88 min with SQD-FA05 column) .

- NMR : ¹H/¹³C NMR to verify biphenyl coupling, trifluoromethyl substitution, and ester group integrity.

- Derivatization : For hydroxyl group detection, BSTFA silylation followed by GC-MS analysis is recommended, as described for hydroxymonocarboxylic acids .

Q. How can researchers optimize purification of this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Polar solvents like methanol or ethanol enhance crystal formation.

- HPLC : Semi-preparative HPLC with C18 columns (e.g., conditions in EP 4374877) resolves closely related impurities .

Q. What strategies validate the compound’s structural identity?

- Methodological Answer :

- Cross-Validation : Combine LCMS ([M-H]⁻ ion matching), ¹⁹F NMR (for -CF₃), and IR (C=O stretch ~1700 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, though challenging due to ester group flexibility.

- Comparative Analysis : Reference PubChem data (e.g., InChIKey, SMILES) for analogous trifluoromethyl esters .

Q. How stable is this compound under standard laboratory conditions?

- Methodological Answer :

- Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring.

- pH Sensitivity : Avoid prolonged exposure to basic conditions (pH >8) to prevent ester cleavage .

Advanced Research Questions

Q. How to resolve contradictions between LCMS and HPLC purity data?

- Methodological Answer :

- Root Cause Analysis : Check for co-eluting isomers in HPLC or ion suppression in LCMS.

- Orthogonal Methods : Use ¹H NMR integration or capillary electrophoresis for independent purity assessment.

- Example : In EP 4374877, discrepancies were resolved by adjusting mobile phase pH (0.1% formic acid) to improve peak separation .

Q. What is the mechanistic role of the trifluoromethyl group in reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : Enhances electrophilicity of the ester carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis).

- Steric Hindrance : The -CF₃ group reduces rotational freedom in the biphenyl system, affecting binding in biological assays .

- Case Study : Fluorinated analogs in pesticide chemistry show increased metabolic stability due to -CF₃ .

Q. How to investigate degradation pathways under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose to H₂O₂ (3% w/v) or UV light (254 nm), then analyze degradants via HRMS/MS.

- Isolation : Use preparative TLC to isolate oxidation products (e.g., quinone derivatives from hydroxyl group oxidation).

- Kinetic Modeling : Pseudo-first-order rate constants derived from LCMS time-course data .

Q. What methodologies assess interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

Q. Can computational models predict regioselectivity in derivative synthesis?

- Methodological Answer :

- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to map electrostatic potential for electrophilic substitution.

- QSAR Models : Correlate trifluoromethyl position with logP and IC₅₀ values in bioactivity datasets.

- Case Study : Chroman derivatives with similar ester groups were optimized using in silico screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.